molecular formula C19H23N3O2 B10882696 2-(3-Methylphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone

2-(3-Methylphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B10882696
M. Wt: 325.4 g/mol
InChI Key: RYDKNUVCUMTOLE-UHFFFAOYSA-N
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Description

2-(3-METHYLPHENOXY)-1-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a combination of phenoxy, pyridyl, and piperazino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENOXY)-1-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-1-ETHANONE typically involves a multi-step process. One common route includes the reaction of 3-methylphenol with an appropriate halogenated ethanone derivative to form the phenoxy intermediate. This intermediate is then reacted with 4-(2-pyridylmethyl)piperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPHENOXY)-1-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The piperazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinone derivatives, while reduction of the ketone group can produce secondary alcohols .

Scientific Research Applications

2-(3-METHYLPHENOXY)-1-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENOXY)-1-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The piperazino group can interact with neurotransmitter receptors, while the pyridyl group can chelate metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide
  • 2-[3-(4-Methylphenoxy)propyl]pyridine
  • 2-Methoxyphenyl isocyanate

Uniqueness

2-(3-METHYLPHENOXY)-1-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from similar compounds .

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H23N3O2/c1-16-5-4-7-18(13-16)24-15-19(23)22-11-9-21(10-12-22)14-17-6-2-3-8-20-17/h2-8,13H,9-12,14-15H2,1H3

InChI Key

RYDKNUVCUMTOLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=N3

Origin of Product

United States

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